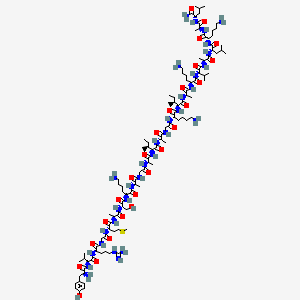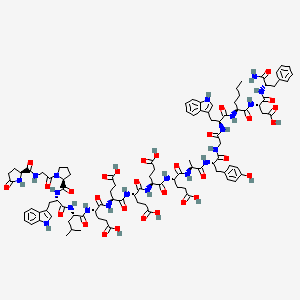
Tributyltin propionate
Overview
Description
Tributyltin propionate is an organotin compound . It is a derivative of tin (IV) with three butyl groups covalently bonded to a tin (IV) atom . The linear formula of Tributyltin propionate is C15H32O2Sn and its CAS Number is 5863-72-9 .
Chemical Reactions Analysis
Tributyltin compounds, including Tributyltin propionate, are known to be biologically active . They interact with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .Scientific Research Applications
Neurotoxic Effects
Tributyltin has been explored for its neurotoxic effects, particularly in rat cortical neurons. Research has shown that tributyltin induces glutamate release, leading to neuronal death through activation of glutamate receptors and subsequent phosphorylation of ERK and p38, independent of apoptosis pathways (Nakatsu et al., 2006). Another study highlighted the concentration dependence of tributyltin's mechanisms in inducing apoptosis in PC12 cells, revealing different pathways of apoptosis depending on tributyltin concentration (Nakatsu, Kotake, & Ohta, 2007).
Ecotoxicological Impact
The ecotoxicological properties of tributyltin have been a significant concern, particularly in aquatic environments. Studies have shown that tributyltin exposure can suppress fecundity and fertility in fish, like Japanese medaka, and cause mortality at certain concentrations (Horie et al., 2018). Another investigation into the effects of tributyltin on bacteria found it to be highly toxic, affecting growth parameters and membrane organization in Bacillus species (Martins et al., 2005).
Effects on Bone Health
Tributyltin has been associated with adverse effects on bone health. A study demonstrated that exposure to tributyltin could lead to deleterious effects on femoral cortical architecture and the polar moment of inertia in rats (Li et al., 2021).
Reproductive Effects
In male rats, tributyltin exposure was found to block Leydig cell regeneration, affecting the developmental regeneration process of these cells and consequently influencing reproductive functions (Wu et al., 2017).
General Toxicity
Studies have explored the general toxicity of tributyltin, revealing its involvement in various cellular processes. For instance, tributyltin has been shown to induce cell death through calpain activation in PC12 cells, requiring intracellular Ca2+ increase and caspase-3 activation (Nakatsu, Kotake, & Ohta, 2006).
Environmental Remediation
The environmental remediation of tributyltin contamination in soil and water has been the subject of research, with studies focusing on the efficiency and feasibility of clean-up techniques (Du et al., 2014).
Mechanism of Action
Tributyltin compounds have been recognized as endocrine-disrupting chemicals for several decades . Their primary endocrine mechanism of action involves interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Safety and Hazards
Future Directions
Tributyltin compounds have been recognized as endocrine-disrupting chemicals for several decades . Future studies need to clarify the effect of Tributyltin compounds on the endocrine system and determine how they affect various biological activities such as growth, reproduction, and other physiological processes .
properties
IUPAC Name |
tributylstannyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H6O2.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;2H2,1H3,(H,4,5);/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIXTTGLRFPWJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207337 | |
| Record name | Stannane, (propionyloxy)tributyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyltin propionate | |
CAS RN |
5863-72-9 | |
| Record name | Tributyltin propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005863729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributyltin propionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, (propionyloxy)tributyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIBUTYLTIN PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4URD8C2CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4''-Nitro-[1,1':4',1''-terphenyl]-4-amine](/img/structure/B1628468.png)












